molecular formula C7H4BrNO4 B146876 2-Bromo-5-nitrobenzoic acid CAS No. 943-14-6

2-Bromo-5-nitrobenzoic acid

Cat. No. B146876
CAS RN: 943-14-6
M. Wt: 246.01 g/mol
InChI Key: UVFWYVCDRKRAJH-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 2-Bromo-5-nitrobenzoic acid, they do provide insights into the reactivity and properties of structurally similar compounds, which can be informative for understanding the behavior of 2-Bromo-5-nitrobenzoic acid.

Synthesis Analysis

The synthesis of halogenated nitrobenzoic acid derivatives can involve halogenation and nitration reactions. For instance, the synthesis of 2-bromo-3-methylbenzoic acid involves bromination as a key step . Similarly, nitration reactions have been used to introduce nitro groups into benzo[b]thiophen derivatives, as seen in the synthesis of various nitro-substituted compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-5-nitrobenzoic acid by appropriately choosing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid derivatives is characterized by the presence of nitro and halogen groups attached to the benzene ring. These substituents can influence the electronic properties of the molecule and its reactivity. For example, the presence of a nitro group can lead to the formation of complexes with amino acid esters, as seen with 2-hydroxy-5-nitrobenzyl bromide . The molecular structure of 2-Bromo-5-nitrobenzoic acid would similarly be expected to exhibit such interactions due to the presence of the nitro group.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives with nucleophiles and other reagents has been explored in several studies. For example, 3-bromo-2-nitrobenzo[b]thiophene shows reactivity with nucleophiles, leading to aromatic nucleophilic substitution with rearrangement . The base-catalyzed hydrolysis of 5,5'-dithiobis(2-nitrobenzoic acid) demonstrates the influence of surfactant systems on reaction kinetics . These findings suggest that 2-Bromo-5-nitrobenzoic acid may also undergo similar nucleophilic substitution reactions and be influenced by the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives can be influenced by their substituents. For instance, the lipophilicity of hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid was determined using chromatographic techniques, which is an important factor in their biological activity . The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was assessed using HPLC-UV, indicating that the compound is labile in acid and alkaline conditions . These studies provide a basis for predicting the stability and solubility of 2-Bromo-5-nitrobenzoic acid, which are critical for its practical applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chlorantraniliprole : 2-Bromo-5-nitrobenzoic acid derivatives are utilized as intermediates in the synthesis of chlorantraniliprole, an insecticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
  • Crystallographic Study and Molecular Structure : X-ray powder diffraction studies of substituted benzoic acid derivatives, including compounds related to 2-Bromo-5-nitrobenzoic acid, provide insights into their molecular structure and intermolecular interactions (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).

Chemical Reactions and Catalysis

  • Promotion of Benzodiazepine Synthesis : 2-Bromo-5-nitrobenzoic acid derivatives are effective promoters in the synthesis of benzodiazepine derivatives, demonstrating versatility in organic synthesis (Dr. Ravi Varala, Ramu Enugala, S. R. Adapa, 2007).
  • Nucleophilic Reactions and Base-Catalysis : Studies on the reactivity of 3-bromo-2-nitrobenzo[b]thiophene, a related compound, with various nucleophiles elucidate the role of base-catalysis in chemical rearrangements (B. Cosimelli, L. Lamartina, D. Spinelli, 2001).

Biomedical Applications

Analytical Chemistry and Detection Techniques

Safety And Hazards

2-Bromo-5-nitrobenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. In case of contact, wash thoroughly with plenty of water .

properties

IUPAC Name

2-bromo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFWYVCDRKRAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287691
Record name 2-Bromo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrobenzoic acid

CAS RN

943-14-6
Record name 2-Bromo-5-nitrobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitrobenzoic acid
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Record name 943-14-6
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Record name 2-Bromo-5-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (10 g, 49.75 mmol) was added in portions with stirring to an ice cold nitrating mixture of 98% H2SO4 (25 mL) and 69% HNO3 (12 mL) maintaining the temperature of the mixture below 5° C. The reaction mixture was stirred for 1 h. below 5° C. It was poured into ice water (200 mL). The white crystalline product obtained was filtered, washed with water and dried.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
FH Case - Journal of the American Chemical Society, 1943 - ACS Publications
The nitration of 2-chlorobiphenyl according to Mascarelli andco-workers1 leads to theformation of a mononitro I (mp 73-74) and a dinitro II derivative (mp 158-159). To I he assigned the …
Number of citations: 9 pubs.acs.org
ET McBee, OR Pierce, RD Lowery… - Journal of the American …, 1951 - ACS Publications
… This is in agreement with the reported values6·7 for the melting point of 2-bromo5-nitrobenzoic acid. As further confirmation, the anilide was prepared.17 …
Number of citations: 9 pubs.acs.org
NHP Smith - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
The two stereoisomeric forms of 2-bromo-5-nitroacetophenone oxime have been isolated; in polyphosphoric acid, each gives the normal product of Beckmann rearrangement. Under …
Number of citations: 0 pubs.rsc.org
D Kinchington, T Ng, N Mathews… - Antiviral Chemistry …, 1997 - journals.sagepub.com
… 2-bromo-5-nitrobenzoic acid … Compounds 1 (5-chloro-2-nitrobenzoic acid), 7 (4chloro-3-nitrobenzoic acid), 14 (2-bromo-5-nitrobenzoic acid) and 15 (2-chloro-5-nitrobenzoic acid) were …
Number of citations: 15 journals.sagepub.com
L Bo - Arkiv För Kemi, 1960 - Almquist & Wiksells Boktryckeri.
Number of citations: 0
JMA Baas, BM Wepster - Recueil des Travaux Chimiques des …, 1966 - Wiley Online Library
… been previously obtained by de la Mare and Harvey 8 by nitration of 1-tert.butyl-2-bromobenzene; they proved this structure by oxidation in a 3 % yield to 2-bromo-5-nitrobenzoic acid. …
Number of citations: 11 onlinelibrary.wiley.com
E Diamanti, MM Hamed, A Lacour, P Bravo… - …, 2022 - Wiley Online Library
… For the synthesis of this series of compounds, we relied on the classical Suzuki cross-coupling reaction between 2-bromo-5-nitrobenzoic acid and the respective boronic acid …
M Krzeszewski, O Vakuliuk… - European Journal of …, 2013 - Wiley Online Library
… acid 2b–d, as well as 2-bromo-5-nitrobenzoic acid (2e), 2-bromo… acid (2a) and 2-bromo-5-nitrobenzoic acid (2e), leading to … 2-Bromo-5-nitrobenzoic acid was synthesized according to a …
PBD de la Mare, JT Harvey - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… From the product there was recovered, in about 3% yield, 2-bromo-5-nitrobenzoic acid, mp and mixed mp 181" (authentic specimen obtained by nitration of pbromobenzoic acid 8 ) (…
Number of citations: 0 pubs.rsc.org
JP Edwards, SJ West, KB Marschke… - Journal of medicinal …, 1998 - ACS Publications
… In a 200-mL round bottom flask, a solution of 2-bromo-5-nitrobenzoic acid (4.10 g, 16.7 mmol, 1.0 equiv) in DME (65 mL) was treated with (Ph 3 P) 4 Pd (0.58 g, 0.50 mmol, 3.0 mol %). …
Number of citations: 151 pubs.acs.org

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